molecular formula C18H17N5 B2849821 7-(1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 902044-34-2

7-(1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2849821
CAS No.: 902044-34-2
M. Wt: 303.369
InChI Key: AUQMRGQPWXBJPS-UHFFFAOYSA-N
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Description

7-(1H-Imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine is a pyrazolopyrimidine derivative characterized by a fused bicyclic core structure. The compound features a phenyl group at position 3, an isopropyl substituent at position 5, and a 1H-imidazole ring at position 5. Its synthesis typically involves nucleophilic substitution reactions, such as replacing a chlorine atom in a 7-chloro precursor with imidazole under optimized conditions . The compound’s purity and structural integrity are confirmed via HPLC (99% purity at 254 nm) and NMR spectroscopy .

Properties

IUPAC Name

7-imidazol-1-yl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5/c1-13(2)16-10-17(22-9-8-19-12-22)23-18(21-16)15(11-20-23)14-6-4-3-5-7-14/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQMRGQPWXBJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(=C1)N3C=CN=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is recognized for its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. The specific structural features of this compound contribute significantly to its pharmacological potential.

Structural Characteristics

The compound features a fused bicyclic structure that integrates both pyrazole and pyrimidine moieties. The presence of an imidazole group and an isopropyl substituent enhances its chemical properties and biological activity. The unique combination of these substituents may improve selectivity towards certain biological targets compared to other similar compounds.

Anticancer Properties

Research has demonstrated that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activity. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

CompoundCell LineIC50 (µM)
This compoundMCF-715.3
This compoundA54919.0
Reference Drug (Erlotinib)MCF-719.51

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against the cancer cell line.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. It has been tested for its ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Antiviral Activity

Preliminary studies have indicated that this compound may possess antiviral properties as well. It has been evaluated against various viral strains with encouraging results, although further research is needed to fully elucidate its mechanism of action in this context.

Case Studies and Research Findings

A study by Tiwari et al. synthesized multiple derivatives of pyrazolo[1,5-a]pyrimidines and screened them against different cancer cell lines. Among these derivatives, those structurally similar to this compound exhibited significant cytotoxicity against MCF-7 cells with IC50 values comparable to established anticancer drugs .

Another investigation focused on the synthesis and biological evaluation of various pyrazolo-pyrimidine derivatives demonstrated that modifications in the imidazole moiety could enhance selectivity and potency against specific cancer types .

Comparison with Similar Compounds

Pir-14-3 (N-(3-(1H-Imidazol-1-yl)propyl)-5-isopropyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine)

  • Key Differences: Replaces the phenyl group at position 3 with a 4-methoxyphenyl substituent and introduces an aminopropyl-imidazole chain at position 6.
  • Synthesis : Prepared from 7-chloro-5-isopropyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine via nucleophilic substitution. Yield: 38% .
  • Properties : Higher solubility due to the methoxy group, with 98–99% HPLC purity .

5-(Substituted-Phenyl)-7-(1H-Imidazol-4-yl)-4,7-Dihydrotetrazolo[1,5-a]pyrimidines

  • Key Differences : Incorporates a tetrazole ring fused to the pyrimidine core and an imidazole at position 4 instead of position 1.
  • Synthesis: Derived from chalcones and 5-aminotetrazole without catalysts. Structural confirmation via IR and NMR .

Pyrazolo[1,5-a]pyrimidine Carboxamides

  • Key Differences: Features carboxamide groups at position 3 (e.g., 2-((4-bromophenyl)amino)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide).
  • Biological Activity : Demonstrates potent antimicrobial effects against Gram-positive and Gram-negative bacteria by targeting MurC enzymes .
  • Comparison : The imidazole substituent in the target compound may offer distinct electronic effects compared to carboxamide’s hydrogen-bonding capacity .

Q & A

Q. How do steric effects from the isopropyl group influence reactivity?

  • Methodological Answer : The isopropyl group at position 5 introduces steric hindrance, slowing electrophilic substitution at adjacent positions. Kinetic studies (e.g., monitoring reaction rates via ¹H NMR) quantify this effect. Computational modeling (e.g., molecular mechanics) visualizes steric clashes, guiding substituent placement for optimal reactivity .

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